molecular formula C16H12ClNO3S B8522055 ethyl 2-(4-chlorobenzoyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate

ethyl 2-(4-chlorobenzoyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B8522055
M. Wt: 333.8 g/mol
InChI Key: QLFZCCPLTLIWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-chlorobenzoyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C16H12ClNO3S and its molecular weight is 333.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12ClNO3S

Molecular Weight

333.8 g/mol

IUPAC Name

ethyl 2-(4-chlorobenzoyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C16H12ClNO3S/c1-2-21-16(20)12-7-10-8-13(22-15(10)18-12)14(19)9-3-5-11(17)6-4-9/h3-8,18H,2H2,1H3

InChI Key

QLFZCCPLTLIWTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC(=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a N2 atmosphere and at 0° C., to a 40-mL scintillation vial fitted with a magnetic stir bar was added solid aluminum chloride (0.7 g 5.28 mmol) and a solution of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (0.61 g, 3.14 mmol, 0.9 equiv) in solution in 10 mL dichloroethane (DCE). 4-Chlorobenzoyl chloride (0.92 g, 5.28 mmol) was then added at 0° C. and stirring was continued for 2 h as the reaction was allowed to warm to rt. The reaction was cooled and was added to an ice-filled beaker. The aqueous mixture was extracted ×3 with EtOAc. The organic layers were combined, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The resulting residue was purified via ISCO Companion (0-30% gradient EtOAc/heptane over 30 min) to give ethyl 2-(4-chlorobenzoyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate (0.34 g). 1H NMR (400 MHz, CDCl3) δ ppm 1.42 (t, J=7.13 Hz, 3H) 4.43 (q, J=7.13 Hz, 2H) 7.17 (d, J=1.81 Hz, 1H) 7.50 (d, J=8.44 Hz, 2H) 7.59 (s, 1H) 7.77-7.86 (m, 2H) 10.03 (s, 1H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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